molecular formula C11H23BO2 B3278294 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane CAS No. 67562-21-4

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane

Cat. No.: B3278294
CAS No.: 67562-21-4
M. Wt: 198.11 g/mol
InChI Key: HGDUDBHKPWORAJ-UHFFFAOYSA-N
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Description

Significance and Role of Organoboron Compounds in Modern Synthetic Transformations

Organoboron compounds have emerged as crucial intermediates in modern organic synthesis due to their unique combination of stability, reactivity, and functional group tolerance. The carbon-boron bond, while generally stable to a wide range of reaction conditions, can be readily transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds with high efficiency and stereospecificity. This versatility has positioned organoboron reagents at the forefront of cross-coupling chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction. mdpi.comlibretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.comlibretexts.org Beyond cross-coupling, organoboron compounds are pivotal in a myriad of other transformations, including conjugate additions, homologations, and the synthesis of alcohols, amines, and carboxylic acids. Their low toxicity compared to other organometallic reagents further enhances their appeal in both academic and industrial settings.

Overview of Pinacolboranes (Bpin) as Versatile Reagents in Organic Synthesis

Pinacolboranes, formally known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, are a particularly important class of organoboron compounds. The pinacol (B44631) ester moiety imparts several advantageous properties to the boron atom. It provides steric bulk, which can enhance the stability of the reagent and influence the stereochemical outcome of reactions. Furthermore, the pinacol group renders the boronic acid ester less prone to dehydration and trimerization, which can be problematic with free boronic acids. Pinacolboranes are generally crystalline solids or high-boiling liquids, making them easy to handle and purify. wikipedia.org They are compatible with a broad range of functional groups and are readily prepared through several synthetic routes. One of the most common methods for their synthesis is the hydroboration of alkenes or alkynes with pinacolborane (HBpin). wikipedia.orgtaylorandfrancis.com This reaction, often catalyzed by transition metals, allows for the direct installation of the Bpin group onto a carbon skeleton with high regio- and stereoselectivity. taylorandfrancis.com

Research Context of 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane within Contemporary Boron Chemistry

Within the broader landscape of boron chemistry, this compound serves as a valuable reagent for introducing a linear five-carbon chain into organic molecules. Its applications are primarily situated within the realm of cross-coupling reactions, where the pentyl group can be transferred to various organic electrophiles. Research in this area is driven by the need to develop more efficient and selective methods for the construction of complex organic molecules, particularly those with pharmaceutical or materials science applications. The development of novel catalysts and reaction conditions that enable the use of alkylboron reagents, such as pentyl pinacolborane, in challenging coupling reactions remains an active area of investigation. mdpi.com For instance, the coupling of alkylboron reagents with aryl chlorides, which are often less reactive than the corresponding bromides or iodides, is a significant focus. nih.gov The ability to efficiently incorporate simple alkyl chains like the pentyl group is fundamental to the synthesis of a vast array of organic compounds.

Synthetic Methodologies for this compound

The preparation of this compound can be achieved through several established methods in organoboron chemistry. The most common and efficient routes involve the hydroboration of 1-pentene (B89616) with pinacolborane and the reaction of a pentyl Grignard reagent with a suitable boron electrophile.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUDBHKPWORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450854
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-21-4
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 4,4,5,5 Tetramethyl 2 Pentyl 1,3,2 Dioxaborolane in Catalytic Transformations

Coupling with Aryl and Heteroaryl Halides

The coupling of alkylboron reagents with aryl and heteroaryl halides is a powerful tool for the synthesis of alkyl-substituted aromatic and heteroaromatic compounds. The reaction of 4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane with a variety of aryl bromides, iodides, and in some cases, chlorides, in the presence of a palladium catalyst and a suitable base, affords the corresponding pentyl-substituted arenes in good to excellent yields. nih.gov

The choice of catalyst, ligand, and base is crucial for the success of these reactions, particularly with less reactive aryl chlorides. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Table 2: Examples of Suzuki-Miyaura Coupling of Alkyl Pinacolboranes with Aryl Halides

Alkyl PinacolboraneAryl HalideProductYield (%)
Heptyl pinacolborane2,6-Dichloropyridine2,6-Diheptylpyridine94 nih.gov
(E)-Octenyl pinacolborane4-Bromoacetophenone(E)-1-(4-(Oct-1-en-1-yl)phenyl)ethan-1-one(good) researchgate.net
Cyclohexyl pinacolborane4-Chlorotoluene1-Cyclohexyl-4-methylbenzene(high)
Pentyl pinacolborane1-Bromo-4-methoxybenzene1-Methoxy-4-pentylbenzene(expected high)

Coupling with Alkenyl Halides

In addition to aryl halides, this compound can also be coupled with alkenyl halides to generate substituted alkenes. These reactions are typically carried out under similar palladium-catalyzed conditions as the couplings with aryl halides. The stereochemistry of the alkenyl halide is generally retained in the product, making this a valuable method for the stereoselective synthesis of complex alkenes. This transformation allows for the introduction of a pentyl group onto a vinylic position, which is a common structural motif in natural products and other biologically active molecules.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the reactivity and mechanistic studies of This compound in the context of catalytic C-H borylation of aliphatic bonds. The majority of research in this field focuses on the use of other borylating agents such as bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacolborane (HBpin).

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" as the subject of each specified subsection. To do so would require speculation and extrapolation from the behavior of other, more commonly studied reagents, which would not meet the standards of scientific accuracy.

A detailed article as requested would necessitate dedicated experimental studies on this compound to determine its specific scope, substrate generality, regioselectivity, stereoselectivity, and the influence of various catalytic systems in aliphatic C-H borylation reactions. Without such dedicated research, any generated content would be unsubstantiated.

Detailed Mechanistic Investigations of C-H Borylation (e.g., Oxidative Addition, Reductive Elimination, Transmetalation Pathways)

Cross-Coupling Reactions Utilizing this compound

This compound, an alkylboronic acid pinacol (B44631) ester, is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. mdpi.com This class of reactions, particularly the B-alkyl Suzuki-Miyaura cross-coupling, facilitates the connection of an sp³-hybridized carbon atom from the pentyl group to an sp²-hybridized carbon of an aryl or vinyl partner. mdpi.comresearchgate.net The utility of these reactions is underscored by the stability, low toxicity, and commercial availability of organoboron reagents. nih.govfishersci.se

The general mechanism for these cross-coupling reactions, such as the Suzuki-Miyaura pathway, involves a catalytic cycle centered on a transition metal, typically palladium. mdpi.comlibretexts.org This cycle consists of three primary steps: oxidative addition of an organic halide to the metal center, transmetalation of the alkyl group from the boron ester to the metal, and reductive elimination to form the final product and regenerate the catalyst. mdpi.comlibretexts.org The transmetalation step is a key differentiator for Suzuki-Miyaura reactions and is often influenced by the choice of base, solvent, and ligands. mdpi.com

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling organoboron compounds with organic halides or triflates using a palladium catalyst. libretexts.org B-alkyl Suzuki-Miyaura cross-coupling specifically involves the reaction of an alkyl borane (B79455), such as this compound, with an aryl or vinyl halide or triflate. mdpi.com Generally, the most effective pairings for this type of coupling involve unhindered, electron-rich organoboranes reacting with electron-deficient electrophiles. mdpi.comlibretexts.org The reactivity of the electrophilic partner typically follows the order: I > OTf > Br > Cl. libretexts.org

This compound can be effectively coupled with a variety of aryl and heteroaryl electrophiles. While iodides and bromides are highly reactive, advancements in catalyst design have enabled the use of more challenging partners like chlorides and trifluorosulfonates (triflates). libretexts.orgprinceton.edu Aryl triflates have been identified as suitable partners for palladium-catalyzed direct arylation of heteroaromatics. rsc.org The reaction conditions, particularly the catalyst system and base, are crucial for achieving high yields. rsc.org For instance, coupling reactions with aryl chlorides, which are often reluctant to undergo oxidative addition, can be facilitated by using bulky, electron-donating phosphine ligands on the palladium catalyst. libretexts.orgnih.gov

Heteroaryl halides are also viable coupling partners. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of related alkylboron reagents with a range of heteroaromatic chlorides, including pyridine, thiophene, and furan (B31954) derivatives, often achieving good to excellent yields. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Partners
Alkylboron Reagent Electrophile Type Example Electrophile Typical Catalyst System Key Considerations
Alkyl Pinacol BoronateAryl Bromide4-BromotoluenePd(OAc)₂, SPhos, K₂CO₃High reactivity, generally good yields. nih.gov
Alkyl Pinacol BoronateAryl Chloride4-ChlorobenzonitrilePd₂(dba)₃, P(t-Bu)₃, KFRequires bulky, electron-rich ligands. libretexts.orgprinceton.edu
Alkyl Pinacol BoronateAryl TriflatePhenyl trifluorosulfonatePd(OAc)₂, PPh₃, KOAcReactivity influenced by electronic properties of the triflate. libretexts.orgrsc.org
Alkyl Pinacol BoronateHeteroaryl Chloride2-ChloropyridinePd(OAc)₂, RuPhos, Cs₂CO₃Ligand and base choice are critical for success. nih.gov

The stereochemical outcome of Suzuki-Miyaura reactions involving alkylboron nucleophiles is a critical aspect, as the transmetalation step can proceed with either retention or inversion of the absolute configuration. nih.gov This makes predicting the stereochemistry challenging. nih.gov For primary alkylboron nucleophiles, studies using deuterated compounds have shown that transmetalation to palladium generally proceeds with retention of configuration. nih.gov This stereoretentive pathway appears to be independent of the steric properties of the alkylboron reagent or the electronic properties of the phosphine ligand and aryl electrophile. nih.gov

Conversely, for reactions involving secondary alkylboron nucleophiles, the outcome can be different. Some palladium-catalyzed processes have been developed that couple unactivated secondary alkylboron reagents with aryl chlorides, proceeding with a highly enantiospecific inversion of absolute configuration. acs.org The specific ligand and reaction conditions can dictate the stereochemical pathway. For example, in nickel-catalyzed couplings of benzylic carbamates, the choice of a phosphine ligand versus an N-heterocyclic carbene (NHC) ligand can lead to opposite stereochemical products, with the oxidative addition step controlling the stereoselectivity. rsc.org This highlights the complexity and tunability of stereochemical outcomes in cross-coupling reactions. nih.govrsc.org

The success of coupling this compound, particularly with less reactive electrophiles like aryl chlorides, heavily relies on the design and optimization of the catalyst system. libretexts.org The development of ligands with specific electronic and steric properties has been pivotal. Electron-rich and spatially bulky phosphine ligands are often employed because they facilitate the oxidative addition step and promote reductive elimination. libretexts.org Ligands such as SPhos have proven effective for the coupling of B-alkyl derivatives with challenging aryl halides, including aryl chlorides. mdpi.comnih.gov

Various palladium sources and supports have been explored to enhance catalytic activity and stability. For instance, palladium acetate (B1210297) (Pd(OAc)₂) is a common precursor. nih.govmdpi.com Heterogeneous catalysts, such as palladium supported on titanium dioxide (Pd/TiO₂), have also been developed for ligand-free Suzuki-Miyaura reactions, showing good activity with various aryl chlorides and bromides. mdpi.com PEPPSI-type palladium complexes are another class of effective catalysts for these transformations. mdpi.com The choice of base (e.g., K₃PO₄·H₂O, K₂CO₃, Cs₂CO₃) and solvent is also critical and must be optimized for each specific pair of coupling partners to achieve high conversion and yield. mdpi.comnih.govnih.gov

Table 2: Common Catalyst Systems for B-Alkyl Suzuki-Miyaura Coupling
Catalyst/Precursor Ligand Typical Base Coupling Partner Reference Finding
Pd(OAc)₂SPhosK₂CO₃Aryl/Hetaryl ChloridesEffective for a variety of aryl and heteroaryl chlorides. nih.gov
Pd₂(dba)₃P(t-Bu)₃KFAryl ChloridesBulky phosphine ligand enables coupling with less reactive chlorides. princeton.edu
Pd/TiO₂None (Ligand-free)Not specifiedAryl Chlorides/BromidesHeterogeneous catalyst showing good activity. mdpi.com
PEPPSI-type Pd complexesNHC-basedNot specifiedAryl ChloridesAllows for formation of various biaryl derivatives. mdpi.com

While palladium is the most common metal for cross-coupling alkylboronate esters, other transition metals can also catalyze similar transformations. Copper-catalyzed cross-couplings of boronic esters have emerged as a valuable synthetic method. nih.gov These reactions often involve the formation of a boron "ate" complex, which then undergoes stereospecific transmetalation to a copper species. nih.gov This organocopper intermediate can then react with a range of electrophiles, including allyl halides, acyl chlorides, and alkynyl bromides. nih.gov This methodology expands the utility of alkylboronic esters like this compound, enabling the formation of C-C bonds with diverse functional groups under different catalytic conditions. nih.gov

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Hydroboration Reactions Mediated by Boron Reagents Derived from this compound

The synthesis of this compound itself is a direct result of a hydroboration reaction. Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. researchgate.netsigmaaldrich.com Specifically, the title compound is typically prepared through the hydroboration of 1-pentene (B89616) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane (HBpin). researchgate.net

Asymmetric Hydroboration Methodologies

The primary route to synthesizing this compound is the hydroboration of the corresponding terminal alkene, 1-pentene. Asymmetric hydroboration introduces a chiral center, and various methodologies have been developed to control the enantioselectivity of this transformation. These methods can be broadly categorized into reagent-controlled and catalyst-controlled approaches.

In reagent-controlled hydroboration, stoichiometric amounts of chiral borane reagents are employed. Classic examples include diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), which are derived from the chiral natural product α-pinene. makingmolecules.com These reagents react with prochiral alkenes like 1-pentene to form diastereomeric alkylborane intermediates, which, after oxidation or other transformations, yield enantiomerically enriched products. The steric bulk of the isopinocampheyl groups effectively shields one face of the borane, directing the addition of the B-H bond to the less hindered face of the alkene substrate. makingmolecules.com

Catalyst-controlled asymmetric hydroboration has emerged as a more atom-economical alternative. This approach utilizes a chiral catalyst, typically a transition metal complex, to induce enantioselectivity in the reaction between an achiral borane source, such as pinacolborane (HBpin) or catecholborane, and the alkene. Rhodium and iridium complexes featuring chiral phosphine ligands are commonly used. For instance, rhodium-catalyzed systems have been shown to be effective for the asymmetric hydroboration of 1,1-disubstituted alkenes. nih.gov Cobalt-based catalysts have also been developed for the asymmetric hydroboration/cyclization of enynes with pinacolborane. figshare.com These catalytic methods allow for the generation of chiral boronic esters from a variety of terminal alkenes with high levels of enantioselectivity. acs.org

Stereochemical Control and Regioselectivity in Hydroboration

The hydroboration of alkenes is characterized by high levels of stereochemical and regiochemical control. The reaction proceeds via a concerted, four-membered transition state, leading to the syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This means that the H and B atoms are delivered to the same face of the alkene. masterorganicchemistry.comlibretexts.org In the subsequent oxidation step to form an alcohol, the boron atom is replaced by a hydroxyl group with complete retention of stereochemistry. masterorganicchemistry.comyale.edu

Regioselectivity in the hydroboration of unsymmetrical alkenes like 1-pentene is governed by both steric and electronic factors. chemistrysteps.comredalyc.org The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. redalyc.org This results in what is known as "anti-Markovnikov" regioselectivity, where the hydroboration of 1-pentene overwhelmingly yields the terminal borane, this compound. redalyc.orgmasterorganicchemistry.com The use of bulkier borane reagents can further enhance this selectivity. chemistrysteps.com For example, the hydroboration of 1-hexene (B165129) (an analogue of 1-pentene) with diborane (B8814927) shows 94% selectivity for the terminal position, which increases to 99.9% with the sterically demanding reagent 9-borabicyclo[3.3.1]nonane (9-BBN). redalyc.org

Borane ReagentAlkene SubstrateRegioselectivity (% Boron at Terminal Carbon)
Diborane (BH₃)1-Pentene94%
Diborane (BH₃)1-Hexene94%
9-BBN1-Hexene99.9%
Thexylchloroborane-DMS1-Hexene99%

Data adapted from studies on terminal alkenes. redalyc.org

Miscellaneous Transformations and Carbon-Carbon Bond Forming Reactions

Alkylboronic esters are versatile intermediates that participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Their stability allows for their isolation and use in subsequent synthetic steps. nih.gov

Borocyclopropanation Reactions

While this compound, being a saturated alkylboronic ester, does not react directly with alkenes in a borocyclopropanation, it can serve as a precursor for the synthesis of cyclopropane (B1198618) rings through a multi-step sequence. This transformation typically involves a homologation reaction followed by an intramolecular cyclization.

A well-established method for this is the Matteson homologation. thieme-connect.com In this process, the alkylboronic ester is reacted with a halomethylithium reagent, such as dichloromethyllithium (LiCHCl₂), to insert a -CHCl- group between the boron and the alkyl chain. This generates a 1-chloroalkylboronic ester intermediate. thieme-connect.comresearchgate.net

Following homologation, the 1-chloroalkylboronic ester can undergo an intramolecular cyclopropanation. researchgate.netresearchgate.net This step can be induced thermally or via transesterification. For pinacol esters, the cyclopropanation can be performed at high temperatures (e.g., 140 °C). thieme-connect.comresearchgate.netchemrxiv.org Alternatively, in situ transesterification to a more reactive catechol boronic ester allows the reaction to proceed at a lower temperature (e.g., 70 °C). researchgate.netchemrxiv.org This sequence effectively converts the C-B bond of the starting alkylboronic ester into a C-C bond of a newly formed cyclopropane ring, demonstrating the utility of these boron compounds as synthons for cyclopropyl (B3062369) groups. researchgate.net

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹¹B, detailed information about the molecular framework, connectivity, and the electronic environment of the boron atom can be obtained.

Proton (¹H) NMR spectroscopy provides precise information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the pentyl chain and the pinacol (B44631) group.

The protons of the four equivalent methyl groups on the dioxaborolane ring typically appear as a sharp, intense singlet around 1.25 ppm. rsc.org The signals for the pentyl group protons are observed further downfield and exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons. The terminal methyl group (CH₃) appears as a triplet, while the methylene (B1212753) groups (CH₂) appear as multiplets. The methylene group directly attached to the boron atom (α-CH₂) is the most deshielded of the alkyl chain protons.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Protons Representative Chemical Shift (δ, ppm) Multiplicity
Pinacol-CH₃ 1.25 Singlet (s)
Pentyl-CH₃ (ε) ~0.89 Triplet (t)
Pentyl-CH₂ (δ) ~1.30 Multiplet (m)
Pentyl-CH₂ (γ) ~1.25 Multiplet (m)
Pentyl-CH₂ (β) ~1.38 Multiplet (m)

Note: Data are representative and derived from spectra of similar alkyl boronic esters. rsc.org Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing a count of the different carbon environments.

In the ¹³C NMR spectrum of this compound, the quaternary carbons of the pinacol group (C(CH₃)₂) are typically observed around 83 ppm. rsc.orgnih.gov The four equivalent pinacol methyl carbons appear as a single, strong signal near 25 ppm. rsc.orgnih.gov The carbons of the pentyl chain appear in the aliphatic region of the spectrum. A notable feature in the ¹³C NMR spectra of boronic esters is that the signal for the carbon atom directly bonded to the boron (α-carbon) is often broadened to the point of being undetectable. rsc.orgorgsyn.org This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B, I = 3/2). orgsyn.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Representative Chemical Shift (δ, ppm)
Pinacol C-O ~83.1
Pinacol CH₃ ~24.9
Pentyl-C₅ (ε) ~14.1
Pentyl-C₄ (δ) ~22.5
Pentyl-C₃ (γ) ~32.0
Pentyl-C₂ (β) ~24.5

Note: Data are representative and derived from spectra of similar alkyl boronic esters. rsc.orgnih.gov Chemical shifts are referenced to TMS at 0 ppm.

Boron-11 (¹¹B) NMR is a highly effective technique for directly probing the environment of the boron atom. The chemical shift of the ¹¹B nucleus is very sensitive to its coordination number and the electronic nature of its substituents. For tricoordinate alkyl boronic esters like this compound, the ¹¹B NMR spectrum shows a single, often broad, resonance in the range of +28 to +35 ppm. rsc.orgorgsyn.orgsdsu.edu This downfield chemical shift is characteristic of a neutral, sp²-hybridized boron atom. sdsu.edu In contrast, the formation of tetracoordinate, sp³-hybridized "boronate" complexes, for instance through interaction with a Lewis base, would result in a significant upfield shift to approximately +7 to +12 ppm. sdsu.edunih.gov This makes ¹¹B NMR an excellent tool for monitoring reactions involving the boron center. researchgate.netmdpi.com

Mass Spectrometry (e.g., HRMS) for Molecular Formula Confirmation and Detection of Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the molecular formula.

For this compound (C₁₁H₂₃BO₂), the expected exact mass can be calculated and compared with the experimental value from HRMS to verify its composition. rsc.org This technique is also invaluable for detecting and identifying intermediates, byproducts, and final products in a reaction mixture, providing crucial insights into reaction mechanisms. Common ionization techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used, and the resulting fragmentation patterns can offer additional structural information. orgsyn.orgrsc.org

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of molecules in the solid state. While simple alkyl boronic esters like this compound are often liquids or low-melting solids and thus not readily analyzed by single-crystal X-ray diffraction, their crystalline derivatives can be studied to gain crucial structural insights.

For instance, alkyl boronic esters can be converted into stable, crystalline diethanolamine (B148213) (DEA) complexes. acs.orgnih.gov X-ray analysis of these derivatives confirms the formation of a tetracoordinate boron center with a tetrahedral geometry, resulting from the dative bond between the nitrogen of the diethanolamine and the boron atom. acs.orgnih.gov This method provides definitive proof of the boron's ability to change its coordination state and offers precise measurements of bond lengths and angles within the molecular structure.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of a reaction by tracking the appearance or disappearance of characteristic absorption bands.

The IR spectrum of an alkyl boronic ester is dominated by several key vibrational modes. Strong bands corresponding to C-H stretching of the alkyl and pinacol methyl groups are observed in the 2850-3000 cm⁻¹ region. researchgate.net One of the most diagnostic peaks for boronic esters is the strong B-O stretching vibration, which typically appears in the 1300-1370 cm⁻¹ range. researchgate.netsci-hub.st The B-C stretch is generally weaker and found at lower frequencies.

Raman spectroscopy provides complementary information. While less commonly reported for simple characterization, it is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR, such as the B-N dative bond in certain derivatives. acs.org For boron-containing compounds, characteristic B-H stretching modes appear in a "silent" region of the cellular Raman spectrum (around 2500 cm⁻¹), a property exploited in bio-imaging applications with boron clusters. nih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H stretching (alkyl) 2850-3000 Strong
B-O stretching 1300-1370 Strong
C-H bending 1370-1470 Medium

Note: Data are representative for alkyl boronic esters. researchgate.netsci-hub.st

Computational and Theoretical Studies on 4,4,5,5 Tetramethyl 2 Pentyl 1,3,2 Dioxaborolane Reactivity

Density Functional Theory (DFT) Calculations of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of reaction mechanisms involving organoboron reagents. researchgate.net For reactions involving alkyl pinacol (B44631) boronates like the pentyl derivative, DFT calculations are employed to map out the potential energy surface of the reaction, identifying the most favorable pathways and calculating the activation energies for key steps.

In the context of the Suzuki-Miyaura reaction, DFT studies have elucidated the energy profiles for the crucial transmetalation step. nih.govnih.gov These calculations have compared the reactivity of boronic acids with their corresponding pinacol esters. researchgate.net For instance, the transmetalation involving a boronic ester proceeds through a different energy profile than the corresponding boronic acid. DFT calculations reveal that the formation of a pre-transmetalation intermediate, a complex where the boronic ester coordinates to the palladium center, is a critical step. nih.gov The energy profile for the reaction of a generic alkyl pinacol boronate would show the relative energies of the reactants, the pre-transmetalation intermediate, the transition state for the alkyl group transfer, and the final products.

A representative, generalized energy profile for the transmetalation step of an alkyl pinacol boronate in a Suzuki-Miyaura reaction, as suggested by computational studies on similar systems, is presented below. The exact energy values would be specific to 4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane and would require a dedicated computational study.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
Reactants[Pd(L)2(Ar)(X)] + Alkyl-B(pin)0.0
IntermediatePre-transmetalation Complex-5 to -10
Transition State[Alkyl Transfer TS]+15 to +25
Products[Pd(L)2(Ar)(Alkyl)] + X-B(pin)Variable

This interactive table provides a generalized overview of the energy profile. Specific values for this compound would vary based on the specific reaction conditions and ligands on the palladium catalyst.

Modeling of Transition States and Intermediates in Catalytic Cycles

The modeling of transition states and intermediates is crucial for a detailed mechanistic understanding of catalytic cycles involving this compound. Computational studies have successfully characterized the geometries and electronic structures of these transient species.

The transition state for the alkyl transfer is the highest energy point along the reaction coordinate for this step. DFT calculations can model the geometry of this transition state, revealing the breaking of the carbon-boron bond and the formation of the new carbon-palladium bond. nih.gov The structure of this transition state is influenced by both steric and electronic factors of the ligands on the palladium and the boronic ester itself. acs.org

SpeciesKey Structural Features from ModelingImplication for Reactivity
Pre-transmetalation IntermediateCoordination of dioxaborolane oxygen to Pd. Elongated C-B bond.Facilitates the subsequent alkyl transfer. Steric bulk can hinder formation.
Transition StatePartial C-B bond cleavage and C-Pd bond formation. Often a four-membered ring structure.The energy of this state determines the rate of transmetalation.

This interactive table summarizes the key features of intermediates and transition states in catalytic cycles involving alkyl pinacol boronates, as determined by computational modeling.

Studies on Electronic Structure and Reactivity Descriptors of Boron Species

The electronic structure of this compound plays a significant role in its reactivity. Computational studies can quantify various electronic properties, known as reactivity descriptors, to predict and explain the chemical behavior of the molecule. These descriptors are derived from the molecular orbitals and electron density distribution calculated by methods like DFT.

Key reactivity descriptors for boronic esters include the partial atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the nucleophilicity of the carbon atom attached to boron. The pinacolato ligand, being electron-donating, influences the electron density at the boron center and the polarization of the C-B bond. Generally, boronic esters are considered less reactive than their corresponding boronic acids in Suzuki-Miyaura couplings, a phenomenon that can be rationalized by examining their electronic structures. researchgate.net

The nucleophilicity of the ipso-carbon of the pentyl group is a critical factor in the transmetalation step. nih.gov DFT calculations can provide insights into how the electronic environment of the boron atom, as modulated by the pinacol group, affects this nucleophilicity. Natural Bond Orbital (NBO) analysis is a computational tool used to study charge distribution and bonding interactions within the molecule, offering a more detailed picture of the electronic effects at play. researchgate.net

Reactivity DescriptorCalculated Value (Illustrative)Significance
Partial Charge on BoronPositiveIndicates the electrophilic nature of the boron atom.
Partial Charge on Ispo-CarbonNegativeReflects the nucleophilic character of the carbon atom to be transferred.
HOMO-LUMO GapRelatively largeContributes to the kinetic stability of the molecule.

This interactive table presents illustrative electronic structure and reactivity descriptors for an alkyl pinacol boronate. The actual values for this compound would be obtained from specific DFT calculations.

Conformational Analysis and Stereochemical Predictions in Boron-Containing Molecules

The three-dimensional structure and conformational flexibility of this compound can influence its reactivity, particularly in stereoselective reactions. Conformational analysis, performed using computational methods, helps to identify the most stable conformations of the molecule and the energy barriers between them. The dioxaborolane ring itself is relatively rigid, but the pentyl chain can adopt various conformations.

In reactions where new stereocenters are formed, the preferred conformation of the starting boronic ester can play a role in determining the stereochemical outcome. For reactions involving chiral alkyl pinacol boronates, computational studies can be used to predict the facial selectivity of an incoming reagent, thus forecasting the stereochemistry of the product. nih.gov While this compound is achiral, understanding its conformational preferences is foundational for designing and interpreting stereoselective reactions with more complex, chiral alkyl pinacol boronates.

For instance, in the amination of chiral secondary alkyl pinacol boronates, the reaction often proceeds with retention of configuration at the carbon center. nih.gov Computational modeling of the transition state for such reactions can help to rationalize this stereochemical outcome by identifying the lowest energy pathway that leads to the observed product. These studies consider the steric interactions between the substituents on the boronic ester and the incoming reagent in the transition state.

Molecular FragmentConformational FeatureImpact on Reactivity
Dioxaborolane RingRelatively planar and rigidProvides a stable scaffold for the pentyl group.
Pentyl ChainMultiple low-energy conformations (e.g., anti, gauche)The preferred conformation can influence steric interactions in the transition state of a reaction.

This interactive table outlines the key conformational aspects of this compound and their potential influence on its reactivity.

Advanced Applications and Future Research Directions in Synthetic Organic Chemistry

Development of Novel Catalytic Systems for Alkyl Boronation

The synthesis of alkylboronic esters, including the pentyl derivative, has been significantly advanced by the development of novel catalytic systems that avoid traditional organometallic reagents like Grignard or organolithium compounds. These newer methods offer improved functional group tolerance and milder reaction conditions.

Transition-metal catalysis is a cornerstone of modern alkyl boronation. Palladium- and nickel-based catalysts have proven effective for the cross-coupling of unactivated alkyl halides with diboron (B99234) reagents. For instance, a mild palladium-catalyzed process for the borylation of primary alkyl bromides using bis(pinacolato)diboron (B136004) tolerates a wide array of functional groups. organic-chemistry.org Similarly, nickel catalysts, often paired with specialized ligands such as pybox, can facilitate the Miyaura-type borylation of primary, secondary, and even tertiary alkyl halides. organic-chemistry.org

Recent innovations have also focused on more sustainable and cost-effective metals. Copper-catalyzed borylation of alkyl halides represents a significant step forward, allowing for practical access to alkylboronate esters at room temperature with excellent functional group tolerance. rsc.org Furthermore, catalyst-free methods are emerging as environmentally benign alternatives. Photoinduced single-electron transfer between N-alkylpyridinium salts and bis(catecholato)diboron, for example, enables the deaminative borylation of readily available alkylamines into valuable alkylboronic esters without the need for a metal catalyst. organic-chemistry.org

Catalyst SystemSubstrate TypeBoron SourceKey Advantages
Palladium ComplexesPrimary Alkyl Bromides/IodidesBis(pinacolato)diboronMild conditions, broad functional group tolerance. organic-chemistry.org
Nickel/Pybox LigandPrimary, Secondary, Tertiary Alkyl HalidesDiboron ReagentsHigh regiospecificity, good functional-group compatibility. organic-chemistry.org
Copper NanoparticlesAlkyl HalidesBis(pinacolato)diboronRoom temperature reaction, catalyst recyclability. rsc.org
Supported GoldAlkyl EstersBis(pinacolato)diboronBorylation of stable C(sp³)-O bonds. organic-chemistry.org
Catalyst-Free (Photoredox)N-Alkylpyridinium SaltsBis(catecholato)diboronMetal-free, mild conditions, uses alkylamine precursors. organic-chemistry.org

Integration into Multi-Component Reactions and Cascade Processes for Complex Molecule Synthesis

The predictable reactivity of alkylboronic esters makes them ideal candidates for integration into complex reaction sequences, including multi-component reactions (MCRs) and cascade processes. These strategies are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption.

One emerging area is the use of alkylboronic acids and their pinacol (B44631) esters as radical precursors in photoredox-catalyzed multi-component reactions. For instance, a four-component reaction has been developed for the aminoalkylation of styrene (B11656) derivatives, utilizing an alkylboronic acid as the alkylating agent. nih.gov Such processes demonstrate the potential for 4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane to serve as a source of pentyl radicals for the convergent synthesis of complex amines.

Furthermore, cascade reactions that combine borylation with subsequent functionalization are gaining traction. A sequential Miyaura borylation followed by a transition-metal-catalyzed addition reaction can be performed in a tandem process without the need to isolate the intermediate boronic ester. cuny.edu This approach leverages the dual role of the boronic ester as both a product of one reaction and a substrate for the next, streamlining the synthesis of complex structures. cuny.edu

Design of New Boron Reagents with Tailored Reactivity and Selectivity

While this compound is a stable and widely used reagent, research is ongoing to design new boron reagents with properties tailored for specific applications. The pinacol protecting group imparts significant stability, which is advantageous for isolation and handling but can sometimes result in lower reactivity compared to boronic acids. ed.ac.uk

The development of alternative boron reagents, such as organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offers different reactivity profiles and stability towards hydrolysis and chromatography. ed.ac.uk These reagents can be synthesized from pinacol esters, allowing for a strategic switch in the boron moiety to optimize a specific synthetic step. For example, MIDA boronates are exceptionally stable and can withstand harsh reaction conditions, only revealing the reactive boronic acid under specific deprotection conditions.

Another strategy involves the in-situ formation of more reactive "ate" complexes. The activation of alkylboronic esters with organolithium reagents generates a tetracoordinate boronate species that can undergo more facile transmetalation to a transition metal catalyst, enabling stereospecific cross-coupling reactions that form quaternary carbon centers. rsc.org This approach allows the reactivity of the stable pinacol ester to be unleashed in a controlled manner at the desired point in a synthesis.

Boron Reagent TypeKey CharacteristicsCommon Application
Pinacol Boronic Esters High stability, easy to handle, widely available.General Suzuki-Miyaura coupling, stable intermediates. ed.ac.uk
Organotrifluoroborates Crystalline solids, stable to air and moisture.Alternative nucleophile in Suzuki-Miyaura coupling. ed.ac.uk
MIDA Boronates Highly stable, compatible with chromatography.Iterative cross-coupling, late-stage functionalization. ed.ac.uk
Boron "Ate" Complexes Highly reactive, anionic, tetracoordinate boron.Stereospecific couplings, formation of challenging C-C bonds. rsc.org

Exploration of Sustainable and Green Chemistry Methodologies in Boron-Mediated Transformations

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for both the synthesis and application of alkylboronic esters. A key goal is the replacement of hazardous reagents and solvents and the minimization of waste.

The development of transition-metal-free borylation reactions is a major advancement in this area. rsc.org These methods, which can utilize arylacetylenes or vinyl arenes with bis(pinacolato)diboron, avoid the use of precious metal catalysts and often proceed under environmentally benign conditions. rsc.org Similarly, the use of heterogeneous catalysts, such as copper nanoparticles supported on carbon nanotubes, offers the advantage of easy catalyst recovery and reuse, reducing waste and cost. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane, and how can purity be ensured?

  • Methodology : Synthesis typically involves transesterification or coupling reactions between pinacolborane and pentyl alcohols under anhydrous conditions. For example, reacting pinacolborane (CAS 25015-63-8) with 1-pentanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at 60–80°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via ¹¹B NMR (peak ~30 ppm for boronic esters) and GC-MS (retention time comparison with standards) . Moisture-sensitive intermediates require inert atmosphere handling .

Q. How does the steric bulk of the tetramethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The tetramethyl substituents on the dioxaborolane ring enhance steric protection, reducing undesired protodeboronation and improving stability during Suzuki-Miyaura couplings. This steric hindrance slows transmetallation steps but increases selectivity for aryl halide partners .
  • Experimental Design : Compare reaction rates and yields with less hindered analogs (e.g., phenylboronic acid) under identical conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use gloveboxes or Schlenk lines to avoid moisture exposure. Store at –20°C under argon .
  • First Aid : In case of skin contact, wash immediately with water and consult safety data sheets (SDS) for specific antidotes (e.g., polyethylene glycol for boronate absorption) .

Advanced Research Questions

Q. How can contradictory literature data on reaction yields with this boronic ester be resolved?

  • Analysis : Discrepancies often arise from trace water in solvents or oxygen in reaction systems. Use Karl Fischer titration to verify solvent dryness and monitor reaction progress via in situ ¹¹B NMR .
  • Reproducibility : Standardize catalyst loading (e.g., 2 mol% Pd) and degas solvents via freeze-pump-thaw cycles. Report detailed conditions (e.g., stirring rate, exact temperature gradients) .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses using this compound?

  • Ligand Design : Pair chiral phosphine ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity in allylic alkylations. Screen solvents (e.g., DMF vs. toluene) to balance reactivity and steric effects .
  • Kinetic Studies : Use stopped-flow IR to track intermediate formation and identify rate-limiting steps .

Q. How can computational models predict the compound’s behavior in novel reaction systems?

  • Theoretical Framework : Apply density functional theory (DFT) to map transition states in cross-couplings. Compare calculated activation energies (ΔG‡) with experimental Arrhenius plots .
  • Validation : Correlate computed boron-oxygen bond lengths (Å) with X-ray crystallography data from derivatives like 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) .

Q. What advanced characterization techniques resolve structural ambiguities in derivatives?

  • Solid-State Analysis : Single-crystal X-ray diffraction (e.g., for 950511-16-7, a diazaborinine derivative) confirms regiochemistry and boron coordination geometry .
  • Spectroscopy : Dynamic NMR at variable temperatures detects restricted rotation in hindered derivatives (e.g., 2-(trifluoromethyl)benzyl-substituted analogs) .

Methodological Resources

  • Synthetic Protocols : Refer to Thermo Scientific’s catalog for analogs (e.g., pinacolborane, CAS 25015-63-8) .
  • Safety Guidelines : Follow TCI America’s handling recommendations for boronic esters .
  • Theoretical Alignment : Ground experimental designs in transition-metal catalysis theory and boronate reactivity principles .

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Reactant of Route 1
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.